molecular formula C12H14ClNO6S2 B2412684 5-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride CAS No. 927997-44-2

5-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2412684
CAS No.: 927997-44-2
M. Wt: 367.82
InChI Key: VCAVFITXENDFGW-UHFFFAOYSA-N
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Description

5-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C12H14ClNO6S2 and its molecular weight is 367.82. The purity is usually 95%.
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Biological Activity

5-(4,4-Dimethyl-1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core structure, which is known for its diverse pharmacological properties. The presence of the sulfonyl chloride group enhances its reactivity and potential for biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to 5-(4,4-Dimethyl-1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride have shown significant activity against various bacterial strains. A study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition of bacterial growth .

Anticancer Properties

Thiazolidinone derivatives have been investigated for their anticancer properties. The compound under discussion has been shown to induce apoptosis in cancer cell lines by modulating cellular pathways related to cell growth and survival. The structure-activity relationship (SAR) indicates that modifications on the thiazolidinone ring can enhance anticancer efficacy .

Enzyme Inhibition

The compound exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Inhibitory studies revealed strong activity against urease with IC50 values significantly lower than standard inhibitors . This suggests potential applications in treating conditions like kidney stones and as a neuroprotective agent.

The biological activities of 5-(4,4-Dimethyl-1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through inhibition of essential enzymes.
  • Anticancer Mechanism : It potentially affects signaling pathways involved in cell proliferation and apoptosis by modulating protein interactions within the cell.

Case Studies

StudyFindings
Study 1Demonstrated significant antibacterial activity against Bacillus subtilis with an IC50 of 2.14 µM.
Study 2Showed that the compound induced apoptosis in human cancer cell lines through caspase activation.
Study 3Reported strong urease inhibition with potential implications for treating urinary disorders.

Properties

IUPAC Name

5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO6S2/c1-12(2)7-21(16,17)14(11(12)15)8-4-5-9(20-3)10(6-8)22(13,18)19/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAVFITXENDFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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